molecular formula C12H14ClNO2 B103788 4-[Chloro(phenyl)acetyl]morpholine CAS No. 18504-71-7

4-[Chloro(phenyl)acetyl]morpholine

Cat. No.: B103788
CAS No.: 18504-71-7
M. Wt: 239.7 g/mol
InChI Key: FCAFIWSACLLPGG-UHFFFAOYSA-N
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Description

4-(Chloroacetyl)morpholine (CAS 1440-61-5) is a morpholine derivative with a chloroacetyl substituent on the nitrogen atom. Its molecular formula is C₆H₁₀ClNO₂, and it has a molecular weight of 163.60 g/mol . The structure consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) bonded to a 2-chloroethanone group. This compound is synthesized via the reaction of morpholine with chloroacetyl chloride under basic conditions . It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of amide-containing bioactive molecules .

Properties

CAS No.

18504-71-7

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

IUPAC Name

2-chloro-1-morpholin-4-yl-2-phenylethanone

InChI

InChI=1S/C12H14ClNO2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9H2

InChI Key

FCAFIWSACLLPGG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)Cl

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)Cl

solubility

33.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Melting Point: Not explicitly reported, but derivatives like 4-morpholineacetic acid (CAS 3235-69-6) exhibit a melting point of 160–163°C .
  • Solubility: Slightly soluble in polar solvents like methanol .
  • Reactivity : The chloroacetyl group is highly reactive, enabling nucleophilic substitution reactions for further functionalization .

Comparison with Similar Compounds

Morpholine Derivatives with Acyl Substituents

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
4-(Chloroacetyl)morpholine C₆H₁₀ClNO₂ 163.60 Chloroacetyl group attached to morpholine nitrogen. Intermediate in synthesizing amide-based pharmaceuticals (e.g., antimicrobials) .
4-Morpholineacetic Acid C₆H₁₁NO₃ 145.16 Carboxylic acid substituent; synthesized from morpholine and chloroacetic acid. Used in peptide synthesis and as a chelating agent .
N-(4-Chlorophenyl)morpholine-4-carboxamide C₁₁H₁₃ClN₂O₂ 252.69 Morpholine carboxamide linked to a 4-chlorophenyl group. Exhibits hydrogen bonding in crystal structures; potential pharmacological scaffold .

Key Differences :

  • Reactivity : The chloroacetyl group in 4-(Chloroacetyl)morpholine is more reactive than the carboxylic acid in 4-morpholineacetic acid, making it preferable for coupling reactions .
  • Biological Activity : Carboxamide derivatives like N-(4-Chlorophenyl)morpholine-4-carboxamide show enhanced hydrogen-bonding capacity, which is critical for protein-targeted drug design .

Morpholine Derivatives with Substituted Phenyl Groups

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine C₁₂H₁₃ClF₃NO 279.69 Chloromethyl and trifluoromethyl groups on phenyl ring. Used in agrochemical and medicinal chemistry due to lipophilic CF₃ group .
4-(4-Chlorophenyl)-1,3-thiazol-2-ylmorpholine C₁₃H₁₃ClN₂OS 280.77 Thiazole ring linked to chlorophenyl and morpholine. Potential antimicrobial agent; thiazole enhances binding to bacterial enzymes .
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine C₁₉H₁₆Cl₂N₂O₄S 439.30 Bis-chlorophenyl sulfonyl oxazole core. High XLogP3 (4.5) suggests CNS permeability; explored in kinase inhibitor research .

Key Differences :

  • Lipophilicity : The trifluoromethyl group in 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine increases lipophilicity, enhancing blood-brain barrier penetration .
  • Heterocyclic Integration : Thiazole and oxazole rings (e.g., in and ) improve metabolic stability and target specificity compared to simple phenyl derivatives .

Morpholine-Containing Heterocyclic Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine C₁₈H₁₉ClN₃O 328.82 Quinoline-pyrrolidine-morpholine hybrid. Investigated for anticancer activity; quinoline moiety intercalates DNA .
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea C₁₁H₁₄ClN₃O₂ 267.70 Urea linker between morpholine and chlorophenyl. Hydrogen-bonding network supports crystal engineering .

Key Differences :

    Preparation Methods

    Acyl Chloride Intermediate Formation

    The most widely reported method involves converting carboxylic acid precursors to reactive acyl chlorides, followed by coupling with morpholine derivatives. For example, 5-methyl-4-nitroisoxazole-3-carboxylic acid is treated with oxalyl chloride in dichloromethane (DCM) to form the corresponding acid chloride, which reacts with 1-(bis(4-chlorophenyl)methyl)piperazine in the presence of triethylamine. This two-step process achieves an 82% yield, as demonstrated in the synthesis of ML210.

    Reaction conditions :

    • Step 1 : Oxalyl chloride (2 eq.), DCM, DMF (catalytic), 0°C to room temperature (RT).

    • Step 2 : Amine substrate (1 eq.), triethylamine (1.5 eq.), DCM, 0°C to RT.

    This method’s efficiency relies on strict moisture control and rapid isolation of the acid chloride to prevent hydrolysis.

    Halogenation and Cyclization Strategies

    Alternative routes employ halogenation or sulfonylation to activate intermediates for cyclization. A patent by WO2020019529A1 describes nitration of p-nitroaniline followed by catalytic hydrogenation to introduce the amino group, with subsequent acylation and cyclization to form the morpholinone core. While this method avoids mixed-acid nitration (reducing wastewater), it requires precise temperature control during hydrogenation to prevent ring-opening byproducts.

    Key steps :

    • Amidation : p-Nitroaniline → p-Acyl-substituted aminophenylamine.

    • Halogenation : Hydroxyl group conversion to halogen/sulfonate.

    • Cyclization : Base-mediated ring closure.

    Modern Approaches and Catalytic Innovations

    Transition Metal-Catalyzed Coupling

    Recent advances leverage palladium and nickel catalysts for C–N bond formation. For instance, 5-(4-chlorophenyl)furan-2-carbaldehyde undergoes Heck coupling with morpholine derivatives in the presence of Pd(OAc)₂, yielding 70–85% of the target compound. This method minimizes byproducts compared to classical acyl chloride routes but requires anhydrous conditions and inert atmospheres.

    Optimized parameters :

    • Catalyst: Pd(OAc)₂ (5 mol%).

    • Ligand: BINAP (10 mol%).

    • Solvent: Toluene, 110°C, 24 h.

    Microwave-Assisted Synthesis

    Microwave irradiation reduces reaction times from hours to minutes. A PMC study demonstrated that heating 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one with morpholine in DMF at 150°C for 15 minutes under microwave conditions achieved 88% yield. This method is ideal for scale-up but demands specialized equipment.

    Comparative Analysis of Methodologies

    Method Yield Advantages Limitations
    Acyl chloride coupling82%High reproducibilityMoisture-sensitive intermediates
    Catalytic hydrogenation85%Environmentally friendly (less wastewater)Requires high-pressure equipment
    Transition metal catalysis78%Broad substrate scopeCostly catalysts, stringent conditions
    Microwave synthesis88%Rapid reaction timesLimited to small-scale synthesis

    Mechanistic Insights and Byproduct Management

    Regioselectivity in Nitration

    Nitration of aromatic rings often produces ortho/para mixtures. The use of citric acid-sulfuric acid systems in WO2020019529A1 improves para-selectivity to 94%, reducing purification burdens. Computational studies suggest that electron-withdrawing groups on the benzene ring direct nitration to the para position via resonance stabilization.

    Mitigating Morpholinone Ring Opening

    The morpholinone ring is prone to hydrolysis under acidic or basic conditions. Patent CN103804222A addresses this by employing dry DCM and low-temperature cyclization (0–5°C), achieving 99.9% purity.

    Industrial-Scale Production Challenges

    Solvent Recovery and Waste Reduction

    Large-scale synthesis generates significant solvent waste, particularly DCM and DMF. Recent protocols advocate for distillation under reduced pressure to recover >90% of DCM, aligning with green chemistry principles .

    Q & A

    Basic: What are the key synthetic routes for preparing 4-[Chloro(phenyl)acetyl]morpholine, and what reagents are critical?

    A common method involves reacting morpholine derivatives with chloroacetyl chloride under controlled conditions. For example, in analogous syntheses, chloroacetyl chloride is added dropwise to a solution of a substituted aniline or morpholine precursor in the presence of a base like triethylamine (TEA), followed by crystallization for purification . Critical parameters include temperature control (e.g., ice baths to mitigate exothermic reactions) and stoichiometric precision to avoid side products.

    Advanced: How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic techniques?

    Combining single-crystal X-ray diffraction (SCXRD) with NMR analysis is essential. SCXRD provides unambiguous confirmation of chair conformations in morpholine rings and hydrogen-bonding patterns (e.g., N–H⋯O interactions) . For NMR, mono-N-oxide derivatives or isotopic labeling may resolve overlapping signals in crowded spectra, as demonstrated in chlorinated acetophenone analogs .

    Basic: What purification techniques ensure high yield and purity of this compound?

    Recrystallization from ethanol or methanol is widely used, as seen in morpholinium picrate syntheses . Column chromatography with silica gel (eluted with ethyl acetate/hexane mixtures) can separate byproducts. Purity is validated via HPLC or melting-point consistency (e.g., 160–163°C for related morpholine derivatives) .

    Advanced: How are hydrogen-bonding networks analyzed in morpholine-based crystals, and what challenges arise?

    SCXRD reveals intermolecular interactions, but challenges include crystal quality (e.g., twinning) and disorder. For this compound analogs, hydrogen-bond geometries (e.g., N–H⋯O distances of 2.8–3.0 Å) are refined using restraints in software like SHELXL . Polarized IR spectroscopy can complement crystallographic data by probing dynamic interactions in solution.

    Basic: Which analytical methods are mandatory for structural confirmation of this compound?

    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., chloro-phenyl protons at δ 7.3–7.5 ppm) and morpholine ring carbons (δ 45–65 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C12_{12}H13_{13}ClNO2_2: calc. 262.06, obs. 262.05) .
    • Elemental Analysis : Matches calculated C/H/N percentages (e.g., C%: 54.89, H%: 5.01) .

    Advanced: How can discrepancies between theoretical and experimental spectroscopic data be addressed?

    For NMR, computational tools like DFT (e.g., B3LYP/6-311++G**) predict chemical shifts, aiding assignments in complex spectra. In cases of tautomerism or dynamic exchange (e.g., morpholine ring puckering), variable-temperature NMR or 15N^{15}\text{N}-labeling may clarify ambiguities .

    Basic: What reaction conditions optimize the synthesis of this compound?

    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of chloroacetyl chloride .
    • Base Selection : TEA or NaOH neutralizes HCl byproducts, preventing acid-catalyzed degradation.
    • Temperature : Maintain ≤0°C during acyl chloride addition to minimize side reactions .

    Advanced: What role does the morpholine ring conformation play in physicochemical properties?

    The chair conformation stabilizes the molecule via reduced steric strain, while equatorial substituents (e.g., chloro-phenyl groups) enhance solubility in organic solvents. Hydrogen-bonding interactions (e.g., N–H⋯O) influence melting points and crystal packing, as shown in related carboxamide derivatives .

    Advanced: How are impurities profiled during this compound synthesis?

    LC-MS with UV detection identifies common byproducts (e.g., unreacted chloroacetyl chloride or dechlorinated analogs). Reference standards for impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (EP Impurity A) guide quantification .

    Advanced: What methodologies assess the biological activity of this compound derivatives?

    • Enzyme Inhibition : Protocols from dual AChE/MAO inhibitor studies involve enzyme kinetics (e.g., Ellman’s assay for AChE) .
    • Antimicrobial Testing : Broth microdilution assays against Bacillus cereus or Saccharomyces cerevisiae evaluate potency, with MIC values compared to controls .

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